molecular formula C11H13BrN2 B1323054 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine CAS No. 864867-60-7

6-Bromo-2-tert-butylimidazo[1,2-a]pyridine

Cat. No.: B1323054
CAS No.: 864867-60-7
M. Wt: 253.14 g/mol
InChI Key: NEKOBQCPVOAULO-UHFFFAOYSA-N
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Description

Contextualization of the Imidazo[1,2-a]pyridine (B132010) Scaffold within Medicinal Chemistry

Significance and Therapeutic Relevance of Imidazo[1,2-a]pyridine Core Structures

The imidazo[1,2-a]pyridine ring system, a fused bicyclic 5-6 heterocycle with a bridgehead nitrogen atom, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.orgnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to serve as a versatile framework for the development of novel therapeutic agents. Its structural and chemical properties allow it to interact with a wide range of biological targets, making it a cornerstone for drug discovery. nih.gov

The therapeutic importance of this core structure is underscored by its presence in several commercially available drugs. These include Zolpidem and Alpidem, used for their hypnotic and anxiolytic properties, respectively, as well as Zolimidine, an antiulcer agent. rsc.orgmdpi.com The clinical success of these molecules validates the imidazo[1,2-a]pyridine core as a pharmacologically significant entity and continues to inspire research into new derivatives. nih.gov

Overview of Diverse Pharmacological Profiles Associated with Imidazo[1,2-a]pyridine Derivatives

Derivatives of the imidazo[1,2-a]pyridine scaffold exhibit an exceptionally broad spectrum of pharmacological activities. This versatility has made the scaffold a focal point for extensive research and structural modification in the quest for new drugs. researchgate.netnih.gov The biological potential of these compounds spans numerous therapeutic areas, as detailed in the table below.

Pharmacological ActivityTherapeutic AreaReferences
Anticancer / AntitumorOncology researchgate.netnih.govmdpi.com
Antitubercular / AntimycobacterialInfectious Disease nih.govrsc.orgnih.gov
Antimicrobial / AntibacterialInfectious Disease researchgate.netmdpi.com
AntifungalInfectious Disease nih.govresearchgate.netnih.gov
AntiviralInfectious Disease researchgate.netmdpi.com
Anti-inflammatoryInflammatory Disorders nih.govmdpi.com
Anticonvulsant / AntiepilepticNeurology researchgate.netnih.gov
AnalgesicPain Management nih.gov
Proton Pump Inhibition / AntiulcerGastroenterology researchgate.netnih.gov
AntidiabeticMetabolic Disorders researchgate.netmdpi.com

Research Focus: The Substituted Imidazo[1,2-a]pyridine: 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine

Rationale for Bromine and tert-Butyl Substituents in Imidazo[1,2-a]pyridine Systems

The specific substitution pattern of this compound suggests a deliberate design to modulate the physicochemical and pharmacological properties of the parent scaffold. The rationale for incorporating these specific substituents can be inferred from structure-activity relationship (SAR) studies on related heterocyclic systems.

6-Bromo Substituent: The introduction of a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring significantly alters its electronic and lipophilic character. Halogen atoms, like bromine, can enhance biological activity by forming halogen bonds, increasing membrane permeability, and influencing metabolic stability. In studies of related pyridine (B92270) derivatives, the presence of halogen atoms has been shown to impact antiproliferative activity. mdpi.com Specifically, bromo-substituted imidazopyridines have been noted for their biological potential, including moderate antibacterial activity against certain strains. mdpi.com

2-tert-Butyl Substituent: The tert-butyl group at the 2-position is a bulky, lipophilic moiety. Its inclusion can serve several purposes in drug design. The steric bulk can provide selectivity for a specific biological target by influencing the binding orientation of the molecule within a receptor or enzyme active site. Furthermore, its lipophilicity can enhance the compound's ability to cross biological membranes. Several studies have explored the synthesis and activity of imidazo[1,2-a]pyridines containing a tert-butyl group, particularly as part of an N-(tert-butyl)amine substituent at the 3-position, indicating its compatibility with pharmacologically active derivatives. researchgate.netnih.govbeilstein-journals.org

The combination of these two groups—an electron-withdrawing, lipophilic halogen at position 6 and a bulky, lipophilic alkyl group at position 2—creates a unique derivative for biological screening. This specific arrangement could potentially lead to novel interactions with biological targets and an optimized pharmacokinetic profile compared to other analogues.

Current Gaps and Future Directions in Research on this compound

Despite the extensive investigation of the imidazo[1,2-a]pyridine scaffold, a significant research gap exists specifically for the this compound derivative. While this compound is listed in chemical databases, confirming its molecular structure and formula (C₁₁H₁₃BrN₂), there is a notable absence of dedicated studies on its synthesis, characterization, and biological evaluation in peer-reviewed scientific literature. cymitquimica.com

The primary gap is the lack of empirical data regarding its pharmacological activity. The potential therapeutic properties of this specific substitution pattern remain unexplored.

Future research should be directed toward the following areas:

Chemical Synthesis and Characterization: Development and optimization of a synthetic route to produce this compound in sufficient quantity and purity for biological testing. Full characterization using modern analytical techniques (NMR, MS, X-ray crystallography) is essential.

Broad Biological Screening: The compound should be screened against a diverse panel of biological targets and cell lines to identify any potential therapeutic activities, drawing from the known pharmacological profiles of the parent scaffold (e.g., anticancer, antimicrobial, anti-inflammatory assays).

Structure-Activity Relationship (SAR) Studies: Synthesis of related analogues (e.g., varying the halogen at the 6-position or the alkyl group at the 2-position) would help to establish a clear SAR. This would elucidate the specific contributions of the bromo and tert-butyl groups to any observed biological activity.

Closing these research gaps will provide valuable insights into the chemical space of substituted imidazo[1,2-a]pyridines and could lead to the identification of a novel lead compound for drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-tert-butylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKOBQCPVOAULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631097
Record name 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine
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Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864867-60-7
Record name 6-Bromo-2-(1,1-dimethylethyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864867-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Bromo 2 Tert Butylimidazo 1,2 a Pyridine and Analogous Imidazo 1,2 a Pyridine Derivatives

Classical and Conventional Cyclization Strategies

Traditional synthetic routes to imidazo[1,2-a]pyridines have long been established, primarily relying on the condensation and cyclization of substituted aminopyridines with appropriate carbonyl compounds.

The most classical and widely adopted method for synthesizing the imidazo[1,2-a]pyridine (B132010) core is the Tschitschibabin reaction. This reaction involves the condensation of a 2-aminopyridine (B139424) with an α-halo ketone. The mechanism proceeds via an initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine with the α-halo ketone, forming a pyridinium (B92312) salt intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the exocyclic amino group onto the ketone carbonyl, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system. bio-conferences.org

This method is highly versatile, allowing for the introduction of various substituents on both the pyridine and imidazole (B134444) rings by selecting appropriately functionalized starting materials. Enhancements to the original procedure include the use of a base, such as sodium bicarbonate, to facilitate the reaction under milder conditions and improve yields. bio-conferences.org More recent innovations have demonstrated that this synthesis can be carried out efficiently without the need for a catalyst or solvent, simplifying the process and aligning with green chemistry principles. bio-conferences.org

The synthesis of bromo-substituted imidazo[1,2-a]pyridines is readily achieved using the classical method by employing a bromo-substituted 2-aminopyridine. For the preparation of 6-bromo derivatives, 2-amino-5-bromopyridine (B118841) is the key starting material.

A conventional route involves reacting 2-amino-5-bromopyridine with an appropriate α-halo ketone. For instance, the synthesis of 6-bromoimidazo[1,2-a]pyridine (B40293) can be accomplished by reacting 2-amino-5-bromopyridine with chloroacetaldehyde. google.com This reaction proceeds under gentle conditions, typically at temperatures between 25°C and 50°C, to yield the desired product with high purity. google.com

To synthesize the specific target compound, 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine , the analogous α-halo ketone required would be 1-halo-3,3-dimethyl-2-butanone (e.g., 1-bromo-3,3-dimethyl-2-butanone). The reaction follows the general Tschitschibabin pathway, as illustrated below.

Step 1: The pyridine nitrogen of 2-amino-5-bromopyridine attacks the carbon bearing the halogen on 1-bromo-3,3-dimethyl-2-butanone, displacing the bromide ion to form an N-(1-(5-bromopyridin-2-yl)-3,3-dimethyl-2-oxobutan-1-ium) intermediate.

Step 2: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to initiate cyclization.

Step 3: A final dehydration step results in the formation of the aromatic this compound.

A one-pot tandem cyclization/bromination strategy has also been developed, where α-bromoketones react with 2-aminopyridine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) to directly yield 3-bromoimidazopyridines. rsc.org This approach is notable for not requiring a base and for its high atom economy, as the α-haloketone serves as both a reactant and the bromine source. rsc.org

Table 1: Examples of Classical Synthesis for Bromo-Substituted Imidazo[1,2-a]pyridines
Starting 2-Aminopyridineα-Halo CarbonylProductConditionsReference
2-Amino-5-bromopyridineChloroacetaldehyde6-Bromoimidazo[1,2-a]pyridine25-50°C, 2-24 hours google.com
2-Aminopyridineα-Bromoacetophenone3-Bromo-2-phenylimidazo[1,2-a]pyridineTBHP, Ethyl Acetate, 90°C rsc.org

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like imidazo[1,2-a]pyridines in a single step from three or more starting materials. This approach is characterized by high atom economy, convergence, and the ability to rapidly generate diverse molecular libraries. mdpi.com

In 1998, a significant advance in the synthesis of this scaffold was independently reported by the groups of Groebke, Blackburn, and Bienaymé. researchgate.netnih.gov The Groebke–Blackburn–Bienaymé (GBB) reaction is an acid-catalyzed three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide. researchgate.netnih.gov This transformation is highly effective for producing 3-aminoimidazo[1,2-a]pyridine derivatives.

The reaction mechanism is initiated by the formation of a Schiff base from the condensation of the 2-aminopyridine and the aldehyde. Protonation of this intermediate activates it for nucleophilic attack by the isocyanide, leading to a nitrilium ion. A subsequent intramolecular [4+1] cycloaddition results in the formation of the fused heterocyclic product. beilstein-journals.org To generate a 2-tert-butyl substituted analog via the GBB reaction, a tert-butyl isocyanide is typically used as one of the components. mdpi.com

The GBB reaction is valued for its operational simplicity and broad substrate scope, accommodating a wide variety of substituents on all three components. nih.gov

Table 2: Representative GBB Three-Component Reaction
Amine ComponentAldehyde ComponentIsocyanide ComponentCatalystProduct TypeReference
2-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanideNH₄ClN-tert-butyl-imidazo[1,2-a]pyridin-3-amine derivative mdpi.com
2-Aminopyridine2-Ethynylbenzaldehydetert-Butyl isocyanidep-Toluenesulfonic acidN-tert-butyl-2-(2-ethynylphenyl)imidazo[1,2-a]pyridin-3-amine beilstein-journals.org

The products of the GBB reaction, particularly the 3-aminoimidazo[1,2-a]pyridines, are versatile intermediates that can be further functionalized in subsequent steps. These "post-GBB" modifications allow for the synthesis of more complex and polyfunctional derivatives. nih.govscilit.com

One prominent example is the tandem use of the GBB reaction followed by another multicomponent reaction, such as the Ugi reaction. beilstein-journals.orgbeilstein-journals.org In this strategy, an imidazo[1,2-a]pyridine-containing acid or amine is first synthesized via the GBB reaction. This product is then used as a component in a subsequent Ugi reaction to attach a peptidomimetic chain, thereby creating complex hybrid molecules with multiple points of diversity. beilstein-journals.orgbeilstein-journals.org Another post-GBB transformation involves the gold-catalyzed cyclization of GBB products that bear strategically placed functional groups, such as an ethynyl (B1212043) group, to construct novel fused polycyclic systems. beilstein-journals.org

These post-GBB protocols significantly expand the chemical space accessible from simple starting materials, demonstrating the power of combining different synthetic strategies. beilstein-journals.orgnih.gov

Transition-Metal-Catalyzed Synthesis

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines, offering novel pathways that often proceed under mild conditions with high efficiency and functional group tolerance. researchgate.netnih.gov

Copper-catalyzed reactions are particularly prevalent. One approach involves a three-component domino reaction of 2-aminopyridines, aldehydes, and terminal alkynes catalyzed by copper(I) iodide (CuI). nih.gov Another method utilizes copper(II) triflate (Cu(OTf)₂) to catalyze the coupling of 2-aminopyridines with α-diazoketones. researchgate.net Copper catalysis also enables the aerobic oxidative cyclization of 2-aminopyridines with various carbonyl compounds, including cinnamaldehydes and acetophenones, providing an environmentally friendly route to the desired heterocycles. nih.govnih.gov

Palladium-catalyzed reactions have also been employed. For example, a palladium(II)-catalyzed process involving metal-carbene intermediates can be used to form 3-vinylimidazo[1,2-a]pyridines. nih.govthieme-connect.com These reactions highlight the versatility of transition metals in mediating complex bond-forming events to construct the imidazo[1,2-a]pyridine core. nih.govthieme-connect.com

Table 3: Examples of Transition-Metal-Catalyzed Syntheses
Catalyst SystemReactantsProduct TypeKey FeaturesReference
CuI / NaHSO₄·SiO₂2-Aminopyridine, Aldehyde, Terminal Alkyne2,3-Disubstituted Imidazo[1,2-a]pyridinesThree-component domino reaction nih.gov
Cu(OTf)₂2-Aminopyridine, α-Diazoketone2-Substituted Imidazo[1,2-a]pyridinesHigh selectivity and excellent yields researchgate.net
Copper(I) CatalysisPyridine, Ketone Oxime EsterImidazo[1,2-a]pyridinesAerobic dehydrogenative cyclization nih.gov
Palladium(II) CatalysisPyridine-2-amine, Propionaldehyde, Alkyne3-Vinylimidazo[1,2-a]pyridinesForms C=C bond via metal-carbene intermediate thieme-connect.com

Copper-Catalyzed Oxidative Coupling Reactions

Copper-catalyzed reactions represent a versatile and widely used approach for the synthesis of imidazo[1,2-a]pyridines. These methods often proceed via an oxidative C-N bond formation, utilizing readily available starting materials. A common strategy involves the reaction of 2-aminopyridines with ketones, alkynes, or nitroolefins.

One prominent method is the CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones. organic-chemistry.org This reaction is compatible with a broad range of functional groups. organic-chemistry.org Another approach utilizes a copper-catalyzed one-pot procedure involving aminopyridines and nitroolefins with air serving as the oxidant. organic-chemistry.org This method is noted for its operational simplicity and suitability for constructing a variety of imidazo[1,2-a]pyridines. organic-chemistry.org Additionally, a rapid and environmentally friendly conversion of pyridines to imidazo[1,2-a]pyridines has been developed through a copper-catalyzed aerobic dehydrogenative cyclization with ketone oxime esters. organic-chemistry.orgnih.gov The use of Cu(II)-ascorbate in aqueous micellar media for a domino A³-coupling reaction also provides an efficient and "green" route to these heterocycles. acs.org

CatalystReactantsOxidantKey Features
CuI2-Aminopyridines, AcetophenonesAir (Aerobic)Broad functional group tolerance. organic-chemistry.org
CuBr2-Aminopyridines, NitroolefinsAirGeneral and suitable for various derivatives.
CopperPyridines, Ketone Oxime EstersAir (Aerobic)Rapid and environmentally friendly. organic-chemistry.orgnih.gov
CuSO₄/Sodium Ascorbate2-Aminopyridines, Aldehydes, AlkynesIn situ Cu(I)/Cu(II)"Green" synthesis in aqueous micellar media. acs.org

Palladium-Catalyzed Annulation and Functionalization

Palladium catalysis has proven to be a powerful tool for both the synthesis and the subsequent functionalization of the imidazo[1,2-a]pyridine ring system. These methods often involve C-H activation and cross-coupling reactions, allowing for the introduction of various substituents with high regioselectivity.

A notable example is the palladium(II)-catalyzed dehydrogenative annulation of 2-arylimidazo[1,2-a]pyridines with maleimides. researchgate.netdntb.gov.ua This process demonstrates a reversal of regioselectivity for this class of substrates. Furthermore, an efficient "one-pot" selective functionalization at the C3 and C6 positions of analogous imidazo[1,2-a]pyrazines has been achieved via a palladium-catalyzed sequential Suzuki-Miyaura cross-coupling followed by direct C-H arylation, vinylation, or benzylation. nih.gov This highlights the potential for multi-functionalization of the heterocyclic core. Such cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Stille, are versatile for forming carbon-carbon bonds on the imidazo[1,2-a]pyridine skeleton. researchgate.netresearchgate.net

Catalyst SystemReaction TypePositions FunctionalizedKey Features
Palladium(II)Dehydrogenative AnnulationC-H bond on aryl groupReversal of regioselectivity. researchgate.netdntb.gov.ua
PalladiumSuzuki-Miyaura/Direct C-H ArylationC3/C6One-pot sequential functionalization. nih.gov
PalladiumSuzuki-Miyaura Cross-CouplingC3 and C6Solid-phase synthesis applicability. researchgate.netingentaconnect.com

Iron-Catalyzed Denitration Reactions

Iron, being an abundant and inexpensive metal, offers a more sustainable alternative to precious metal catalysts. Iron-catalyzed reactions have been successfully applied to the synthesis of imidazo[1,2-a]pyridine derivatives.

A significant development in this area is the iron-catalyzed denitration reaction for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. This method utilizes aminopyridines and 2-methyl-nitroolefins as starting materials. organic-chemistry.org The procedure is characterized by its simplicity and the use of an inexpensive catalyst. organic-chemistry.org In a related strategy, an oxidative diamination of nitroalkenes with 2-aminopyridine can be achieved under mild and aerobic conditions using an iron catalyst to yield 2-nitro-3-arylimidazo[1,2-a]pyridines with complete regioselectivity. organic-chemistry.org Furthermore, FeBr₃ has been employed as a catalyst for the direct functionalization of imidazo[1,2-a]pyridine derivatives with aryl aldehydes through an aerobic oxidative cross-dehydrogenative coupling process. rsc.org

CatalystReactantsProduct TypeKey Features
FeCl₂Aminopyridines, 2-Methyl-nitroolefins3-Methyl-2-arylimidazo[1,2-a]pyridinesSimple, inexpensive procedure. organic-chemistry.org
Iron Catalyst2-Aminopyridine, Nitroalkene2-Nitro-3-arylimidazo[1,2-a]pyridinesMild, aerobic conditions, high regioselectivity. organic-chemistry.org
FeBr₃Imidazo[1,2-a]pyridines, Aryl Aldehydes3-Aroylimidazo[1,2-a]pyridinesAerobic oxidative cross-dehydrogenative coupling. rsc.org

Green Chemistry and Sustainable Synthetic Routes

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic methods for imidazo[1,2-a]pyridines. These approaches aim to minimize waste, avoid hazardous solvents, and utilize renewable resources.

Catalyst-Free and Aqueous Medium Syntheses

A significant advancement in green synthesis is the development of catalyst-free and aqueous-based methods. These reactions often offer simplified workup procedures and reduced environmental impact.

A novel, rapid, and efficient route to imidazo[1,2-a]pyridines has been reported that proceeds under ambient, aqueous, and metal-free conditions. rsc.org This method involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which can provide quantitative yields in minutes on a gram scale. rsc.org Another approach involves an ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide system in water, which does not require a metal catalyst. organic-chemistry.org Microwave irradiation has also been employed to facilitate the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and phenacyl bromide derivatives in an aqueous medium, leading to good to high yields. researchgate.net Several eco-friendly catalyst-free condensation reactions have been developed, for instance, between 2-aminopyridines and α-halogenocarbonyl compounds. nih.govacs.org

ConditionsReactantsKey Features
NaOH, Water, Ambient TempN-PropargylpyridiniumsRapid, metal-free, quantitative yield. rsc.org
Ultrasound, KI/TBHP, WaterKetones, 2-AminopyridinesMetal-free, mild conditions. organic-chemistry.org
Microwave, Water2-Aminopyridine, Phenacyl BromidesGood to high yields. researchgate.net
Catalyst-free2-Aminopyridines, α-HalogenocarbonylsEco-friendly condensation. nih.govacs.org

Biorenewable Feedstock-Based Transformations (e.g., Lignin (B12514952) Derivatives)

The utilization of biorenewable feedstocks is a cornerstone of sustainable chemistry. Lignin, a complex polymer abundant in plant biomass, has emerged as a promising renewable source for the synthesis of valuable aromatic chemicals.

A one-pot strategy has been designed for the transformation of lignin β-O-4 model compounds into imidazo[1,2-a]pyridines. researchgate.net This process, which can achieve yields up to 95%, uses 2-aminopyridine as a nitrogen source and involves a cascade of reactions including cleavage of C-O bonds, sp³ C-H bond oxidative activation, and intramolecular dehydrative coupling to construct the N-heterobicyclic ring. researchgate.net This methodology demonstrates the feasibility of producing valuable N-heterocyclic pharmaceuticals from lignin derivatives, paving the way for a more sustainable chemical industry. researchgate.net

Post-Synthetic Derivatization and Functional Group Introduction

Post-synthetic modification of the pre-formed imidazo[1,2-a]pyridine core is a powerful strategy for generating diverse libraries of compounds for applications in drug discovery and materials science. The bromine atom in "this compound" serves as a versatile handle for such transformations, particularly through cross-coupling reactions.

The functionalization of the imidazo[1,2-a]pyridine scaffold can be achieved at various positions. The C3 position is particularly susceptible to electrophilic substitution. researchgate.net A variety of functional groups can be introduced at this position, including:

Alkylation: A three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by Y(OTf)₃, provides an efficient route to C3-alkylated derivatives. nih.gov

Cyanomethylation: An ultrasound-promoted, catalyst-free, and oxidant-free three-component reaction can be used to introduce a cyanomethyl group at the C3 position. organic-chemistry.org

Formylation and Alkoxycarbonylation: The introduction of formyl and ester groups at the C3 position has been achieved through visible light-induced reactions, providing valuable handles for further chemical transformations. mdpi.com

For bromo-substituted imidazo[1,2-a]pyridines, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura are highly effective for introducing aryl or other carbon-based substituents at the position of the bromine atom (e.g., C6). researchgate.netingentaconnect.com A review of the literature indicates that functionalization is possible at all carbon atoms of the scaffold (C2, C3, C5, C6, C7, and C8) through various methods, underscoring the versatility of this heterocyclic system for creating diverse molecular architectures. rsc.org

PositionFunctional Group IntroducedMethod
C3AlkylY(OTf)₃-catalyzed aza-Friedel–Crafts reaction. nih.gov
C3CyanomethylUltrasound-promoted three-component reaction. organic-chemistry.org
C3FormylVisible light-induced rose bengal-catalyzed reaction. mdpi.com
C3AlkoxycarbonylVisible light-induced rose bengal-catalyzed reaction. mdpi.com
C6 (from 6-bromo)Aryl/VinylPalladium-catalyzed Suzuki-Miyaura cross-coupling. researchgate.netingentaconnect.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Imidazo 1,2 a Pyridine Derivatives

Positional and Substituent Effects on Biological Activity within the Imidazo[1,2-a]pyridine (B132010) Nucleus

The biological profile of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. chemrxiv.org Various positions, including C2, C3, C6, and C7, have been extensively studied to modulate activity and selectivity.

Substitution at C2 and C3: The C2 and C3 positions of the imidazole (B134444) portion of the ring are common sites for modification. For instance, in a series of selective COX-2 inhibitors, a p-methylsulfonylphenyl group at the C2 position was found to be a key feature for activity, with further modifications at the C3 position, such as adding a morpholinomethyl group, enhancing both potency and selectivity. researchgate.net Other studies have shown that introducing aryl groups at C2 and various substituents at C3 can lead to potent anticancer agents. mdpi.com

Substitution at C6: The pyridine (B92270) ring, particularly the C6 position, is another critical site for functionalization. A study on 6-substituted imidazo[1,2-a]pyridines revealed that various groups at this position could induce excellent activity against colon cancer cell lines (HT-29 and Caco-2) without significant toxicity to normal white blood cells. nih.gov

Substitution at C7 and C8: Modifications at the C7 and C8 positions have also been explored. In the development of c-Met inhibitors, various substituents were introduced at these positions, although in that particular series, the changes did not significantly alter the activity compared to modifications at other sites. nih.gov

The diverse biological activities stemming from these positional modifications are summarized in the table below.

Position of Substitution Substituent Type Observed Biological Activity Reference Compound/Series IC₅₀/Activity
C2, C3p-methylsulfonylphenyl (C2), Mannich base (C3)COX-2 Inhibition2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridineIC₅₀ = 0.07 µM
C6Various aryl and alkyl groupsAnticancer (Colon)6-Aryl-imidazo[1,2-a]pyridinesPotent activity against HT-29 & Caco-2 cells
C2, C6, C7, C8Varied substituentsc-Met InhibitionImidazo[1,2-a]pyridine derivatives22e: IC₅₀ = 3.9 nM (enzymatic)
C2, C3Arylpropenone (Chalcone)Antifungal (Candida albicans)3-Imidazo[1,2-a]pyridinyl-1-arylpropenonesMICs < 300 µmol/L

Influence of Halogenation (e.g., Bromine) on Pharmacological Efficacy and Selectivity

Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. In the context of imidazo[1,2-a]pyridines, the introduction of halogens, particularly bromine, has been shown to significantly impact pharmacological efficacy.

Research on amidino-substituted imidazo[4,5-b]pyridines, a related isomer, demonstrated that the substitution of the pyridine nucleus with bromine markedly increased the antiproliferative activity. mdpi.com Specifically, a bromo-substituted derivative bearing a 4-cyanophenyl group at position 2 potently inhibited the proliferation of three different cancer cell lines with IC₅₀ values ranging from 1.8 to 3.2 μM. mdpi.com The effect of halogens is often dependent on their size and electrophilic capacity. mdpi.com A bromine atom at the C6 position, as in 6-bromo-2-tert-butylimidazo[1,2-a]pyridine, can enhance binding affinity through halogen bonding or by altering the electronic distribution of the aromatic system, thereby influencing its interaction with biological targets.

Steric and Electronic Contributions of Alkyl Substituents (e.g., tert-Butyl Group)

Alkyl substituents, such as the tert-butyl group, exert significant steric and electronic effects that can profoundly influence a molecule's biological activity. The tert-butyl group is large and bulky (a strong steric influence) and is also weakly electron-donating (an electronic effect). rsc.org

In the development of anti-tuberculosis agents based on the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold, structure-activity relationship studies revealed important insights into the role of bulky substituents. An analog bearing an electron-donating tert-butyl moiety at the para-position of a benzylamide side chain demonstrated superior activity, with minimum inhibitory concentration (MIC) values of 0.5 nM and 2.7 nM in different assay media. nih.gov This suggests a preference for size over electronics in this particular series, indicating that the bulky tert-butyl group is well-accommodated within a large binding pocket of the biological target. nih.gov For this compound, the tert-butyl group at the C2 position would be expected to influence the molecule's orientation within a binding site and could potentially enhance metabolic stability by shielding adjacent positions from enzymatic degradation.

Role of Hybridization with Other Heterocyclic Systems in Modulating Activity

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been successfully applied to imidazo[1,2-a]pyridine derivatives to create novel compounds with enhanced or new biological activities. This approach leverages the distinct properties of each heterocyclic system to improve target interaction, selectivity, or pharmacokinetic profiles.

For example, hybrid molecules linking the imidazo[1,2-a]pyridine scaffold with 1,2,3-triazole moieties have been synthesized and evaluated for their therapeutic potential. These hybrids have demonstrated anti-tubercular, antileishmanial, and anticancer activities. researchgate.net Another study detailed the development of hybrids combining imidazo[1,2-a]pyridine with coumarin, another biologically active heterocycle. These novel N-quaternary coumarin-3-yl-imidazo[1,2-a]pyridines were evaluated for their anticancer potential, showing potent cytostatic activity and inhibition of proliferation in murine leukemia and human T-lymphocyte cells. researchgate.net This demonstrates that fusing or linking imidazo[1,2-a]pyridine with other heterocyclic systems is a viable strategy for modulating and expanding its pharmacological reach.

Conformational Preferences and Their Impact on Biological Interactions

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. The relatively rigid bicyclic structure of the imidazo[1,2-a]pyridine nucleus provides a defined scaffold, but the orientation of its substituents can vary, impacting biological interactions.

Computational methods like molecular docking are frequently used to predict the binding modes of imidazo[1,2-a]pyridine derivatives within the active sites of target proteins. These studies reveal how the compound's conformation, including bond angles and the spatial arrangement of substituents, facilitates key interactions such as hydrogen bonds and hydrophobic contacts. acs.org For example, docking studies of COX-2 inhibitors showed how the methylsulfonylphenyl group at C2 inserts into a secondary pocket of the enzyme, a conformational arrangement crucial for selective inhibition. researchgate.net

Experimental techniques like X-ray crystallography provide definitive information about the solid-state conformation. A study of N-(tert-butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine, a related structure, determined the dihedral angle between the imidazo[1,2-a]pyridine ring and the C2-phenyl substituent to be 55.68°. researchgate.net This type of specific conformational data is invaluable for understanding how substituents are oriented and for refining the design of new analogs to achieve optimal target engagement.

Scaffold Hopping and Bioisosteric Replacement Strategies in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful drug design strategies used to discover novel active compounds and optimize lead candidates by modifying their core structure or key functional groups. researchgate.net

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. researchgate.net The imidazo[1,2-a]pyridine nucleus has been identified as a successful scaffold hop for other parent structures. For instance, researchers identified imidazo[1,2-a]pyridines as novel positive allosteric modulators of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor by performing a scaffold hop from a series of pyridone-based compounds, based on shape and electrostatic similarity. nih.gov This approach can lead to new chemical entities with improved properties, such as enhanced potency, better metabolic stability, or novel intellectual property. rsc.org

Bioisosteric Replacement: This technique involves substituting a part of a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. researchgate.net This strategy was effectively used in the design of novel c-Met inhibitors. By employing bioisosteric replacement, a series of imidazo[1,2-a]pyridine derivatives were designed and synthesized, leading to the identification of a potent and selective inhibitor with an IC₅₀ of 3.9 nM against the c-Met kinase. nih.gov

These advanced medicinal chemistry techniques underscore the versatility of the imidazo[1,2-a]pyridine framework in the generation of optimized, next-generation therapeutic agents. researchgate.net

Computational Chemistry and Molecular Modeling Studies of Imidazo 1,2 a Pyridine Systems

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For imidazo[1,2-a]pyridine (B132010) derivatives, docking studies have been instrumental in understanding their binding modes and interactions with various biological targets.

While specific molecular docking studies for "6-Bromo-2-tert-butylimidazo[1,2-a]pyridine" are not extensively documented, research on analogous compounds provides valuable insights. For instance, a study on novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives identified their potential to inhibit human microtubule affinity regulating kinase 4 (MARK4), a protein implicated in cancer progression. nih.gov The docking results for these derivatives revealed significant binding affinities, with calculated binding constants (K) as high as 0.1 x 107 for some compounds. nih.gov

In another study, imidazo[1,2-a]pyrimidine (B1208166) derivatives were investigated as potential dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the spike protein of SARS-CoV-2. nih.gov The top-scoring compound in this study demonstrated a remarkable binding affinity of -9.1 kcal/mol to ACE2 and -7.3 kcal/mol to the spike protein. nih.gov The interactions observed included hydrogen bonds with key amino acid residues such as ASN277, GLU402, and GLU406 in ACE2, as well as various π-stacking interactions. nih.gov

Furthermore, molecular docking simulations of imidazo[1,2-a]pyridine derivatives targeting Mycobacterium tuberculosis have confirmed stable interactions with the active sites of core targets, highlighting their potential as novel anti-tubercular drug candidates. nih.gov These studies collectively suggest that the imidazo[1,2-a]pyridine scaffold, including the bromo- and tert-butyl-substituted variant, is a promising framework for designing targeted inhibitors.

Table 1: Molecular Docking Data for Imidazo[1,2-a]pyridine Derivatives
Compound SeriesTarget ProteinKey FindingsReference
Phenothiazine-containing imidazo[1,2-a]pyridinesMARK4High binding affinities with K values up to 0.1 x 107. nih.gov
Imidazo[1,2-a]pyrimidine derivativeshACE2 and SARS-CoV-2 Spike ProteinBinding affinities of -9.1 kcal/mol (hACE2) and -7.3 kcal/mol (Spike). Interactions include H-bonds and π-stacking. nih.gov
Imidazo[1,2-a]pyridine derivativesMycobacterium tuberculosis targetsStable interactions with active sites of core targets. nih.gov

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For imidazo[1,2-a]pyridine derivatives, DFT calculations provide a deeper understanding of their structural and electronic properties.

Studies on various imidazo[1,2-a]pyridine N-acylhydrazone derivatives, using DFT at the B3LYP/6-31+G(d,p) level, have been conducted to investigate their stability and reactivity. scirp.org These calculations help in identifying the most stable conformations and understanding the electronic distribution within the molecules. scirp.org For instance, the geometry optimization of imidazo[1,2-a]pyrimidine derivatives has been performed using the B3LYP level of theory with a 6–31 G(d, p) basis set to obtain the most stable ground state geometry. nih.gov

A theoretical investigation on the stability and reactivity of seventeen imidazo[1,2-a]pyridine N-acylhydrazone derivatives was carried out using DFT at the B3LYP/6-31+ G (d, p) level. scirp.org This study provided insights into the chemical reactivity of the compounds through the analysis of frontier molecular orbitals and other descriptors. scirp.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability.

For imidazo[1,2-a]pyridine derivatives, the HOMO-LUMO energy gap has been a subject of interest in several computational studies. A high HOMO energy indicates a greater ability to donate electrons, while a low LUMO energy suggests a higher propensity to accept electrons. scirp.org A theoretical investigation of imidazo[1,2-a]pyridine N-acylhydrazone derivatives analyzed their reactivity and stability through descriptors such as the energy gap (ΔE), chemical hardness (η), and softness (S). scirp.org

In a study of imidazo[1,2-a]pyrimidine Schiff base derivatives, the energies of the Frontier Molecular Orbitals (FMO) were determined using DFT at the B3LYP/6–31 G (d, p) basis set. nih.gov These calculations are essential for understanding the relationship between the molecular structure and its reactivity. nih.gov

Table 2: DFT and HOMO-LUMO Data for Imidazo[1,2-a]pyridine Derivatives
Compound SeriesComputational MethodKey FindingsReference
Imidazo[1,2-a]pyridine N-acylhydrazone derivativesDFT at B3LYP/6-31+G(d,p)Analysis of stability, reactivity, and nucleophilic/electrophilic attack sites. scirp.org
Imidazo[1,2-a]pyrimidine Schiff base derivativesDFT at B3LYP/6–31 G(d, p)Determination of FMO energies to understand structure-reactivity relationships. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations provide detailed information about the conformational changes and binding stability of a ligand-receptor complex over time.

For imidazo[1,2-a]pyridine derivatives, MD simulations have been employed to confirm the stability of their interactions with biological targets. In a study targeting Mycobacterium tuberculosis, MD simulations validated the stable binding of imidazo[1,2-a]pyridine derivatives within the active sites of their target proteins. nih.gov Similarly, MD simulations of steroidal imidazo[1,2-a]pyridines were performed for 100 ns to elucidate the stability, conformation, and intermolecular interactions with their target protein. researchgate.net These simulations are crucial for assessing the long-term stability of the predicted binding modes from molecular docking.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent analogs.

A QSAR study was performed on a series of heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine derivatives acting as acid pump antagonists. nih.gov The study revealed a significant correlation between the compounds' activity and their Global Topological Charge Indices (GTCI) and the hydrophobic constant (π) of certain substituents. nih.gov This indicates that charge transfer within the molecule and the hydrophobicity of specific substituents are key factors controlling the activity. nih.gov

Another study focused on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents developed a 3D-QSAR model. openpharmaceuticalsciencesjournal.com This model, which was based on a common pharmacophore hypothesis, showed good predictive ability and can be used for the future design of novel potent derivatives. openpharmaceuticalsciencesjournal.com

Surface Analysis and Adsorption Behavior Predictions (e.g., Hirshfeld Surface Analysis, Monte Carlo Simulations)

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal. For imidazo[1,2-a]pyridine derivatives, this analysis provides insights into the crystal packing and the nature of the intermolecular contacts. While specific Hirshfeld surface analysis for "this compound" is not available, studies on related bromo-substituted heterocyclic compounds offer a comparative understanding.

Monte Carlo simulations, another computational technique, can be used to predict adsorption behavior. These simulations are particularly useful in materials science for understanding how molecules interact with surfaces. While specific Monte Carlo simulation data for "this compound" is not readily found, the principles of this method are applicable to studying its potential interactions with various materials.

Pharmacological and Biological Activities of Imidazo 1,2 a Pyridine Derivatives: Mechanistic Insights

Anti-inflammatory Activity

Derivatives of the imidazo[1,2-a]pyridine (B132010) class have demonstrated significant potential as anti-inflammatory agents. nih.govresearchgate.net Research indicates that these compounds can modulate key biological pathways and targets that are integral to the inflammatory response.

The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives are closely linked to their ability to interfere with critical pro-inflammatory signaling cascades. A notable example is the synthetic derivative 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), which has been shown to suppress the STAT3/NF-κB/iNOS/COX-2 pathway. nih.govnih.gov

Nuclear factor-κB (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) are key transcription factors that regulate the expression of numerous genes involved in inflammation. nih.govresearchgate.net In studies conducted on breast and ovarian cancer cell lines, the imidazo[1,2-a]pyridine derivative MIA was found to diminish the DNA-binding activity of NF-κB. nih.gov Furthermore, western blot analysis demonstrated that MIA suppressed the phosphorylation of STAT3. nih.gov

The suppression of these transcription factors leads to the downregulation of their target inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Real-time PCR results have shown that treatment with MIA reduces the expression of both iNOS and COX-2 genes. nih.gov This corresponds with a decrease in nitric oxide (NO) production, a key inflammatory mediator synthesized by iNOS. nih.gov The ability of imidazo[1,2-a]pyridine derivatives to act as COX-2 blockers has been noted in previous studies as well. nih.govrjpbr.com The collective action of suppressing these pathways underscores the potential of the imidazo[1,2-a]pyridine scaffold as a source of anti-inflammatory compounds. nih.govnih.gov

Table 1: Effects of a Representative Imidazo[1,2-a]pyridine Derivative (MIA) on Inflammatory Pathways nih.govnih.gov
Target Pathway/MoleculeObserved EffectMethod of Analysis
NF-κB ActivitySuppressedELISA-based methods
STAT3 PhosphorylationSuppressedWestern Blotting
iNOS Gene ExpressionReducedReal-time PCR
COX-2 Gene ExpressionReducedReal-time PCR
Nitrite Production (from iNOS)ReducedGriess Test

The imidazo[1,2-a]pyridine scaffold has also been identified as a promising framework for the development of tyrosine kinase inhibitors. While specific data on 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine as an inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5), is not available, related structures have shown activity against other tyrosine kinases.

For instance, a series of inhibitors for the insulin-like growth factor-1 receptor (IGF-1R), a receptor tyrosine kinase, was developed based on a 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine scaffold. nih.gov This research highlights the utility of the imidazo[1,2-a]pyridine core in designing molecules that can interact with the ATP-binding site of protein kinases. nih.gov Additionally, other heterocyclic structures containing a 2-tert-butyl-imidazole moiety have been characterized as selective inhibitors of ALK5, demonstrating that the tert-butyl group can be a feature in compounds targeting this receptor. nih.gov

Antimicrobial Activities

The imidazo[1,2-a]pyridine nucleus is a "privileged structure" known to be present in compounds with a wide range of biological activities, including antimicrobial properties. researchgate.netscirp.org Derivatives have been investigated for their efficacy against bacteria, fungi, and viruses. nih.gov

While specific antibacterial data for this compound is not documented, studies on closely related isomers provide insight into the potential of the 6-bromo-imidazo-pyridine core. A series of 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives were screened for their in vitro antibacterial activity. researchgate.net These compounds showed activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Proteus vulgaris and Klebsiella pneumoniae. researchgate.net Similarly, other research on 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives found that Gram-positive bacteria like Bacillus cereus were more sensitive to the compounds than Gram-negative bacteria such as Escherichia coli. nih.gov These findings suggest that the presence of a bromine atom at the 6-position of an imidazo-pyridine core may contribute to antibacterial activity.

Table 2: Antibacterial Activity of 6-Bromo-Imidazo[4,5-b]pyridine Derivatives (Isomers of the Target Scaffold) researchgate.net
Bacterial StrainTypeObserved Activity
Staphylococcus aureusGram-PositiveActive
Bacillus subtilisGram-PositiveActive
Proteus vulgarisGram-NegativeActive
Klebsiella pneumoniaeGram-NegativeActive

The imidazo[1,2-a]pyridine scaffold is a component of various compounds with documented antifungal effects. researchgate.netacs.org Research into novel derivatives of this class has demonstrated notable activity against pathogenic fungi. For example, a series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were tested against a resistant strain of Candida albicans, with four compounds showing minimum inhibitory concentrations (MICs) below 300 μmol/L. scirp.org

Of particular relevance is a study on a newly synthesized imidazo[1,2-a]pyridine derivative containing a tert-butyl group, N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine. This compound displayed potent and selective activity against Candida species, including several multidrug-resistant strains. researchgate.net It exhibited MICs ranging from 4 to 16 µg/mL and minimum fungicidal concentrations (MFCs) between 4 and 32 µg/mL against a panel of ten different Candida species. researchgate.net Other studies have also reported the evaluation of imidazo[1,2-a]pyridine derivatives against fungi such as Aspergillus niger. researchgate.net

Table 3: Antifungal Activity of a tert-Butyl-Containing Imidazo[1,2-a]pyridine Derivative Against Candida spp. researchgate.net
Candida SpeciesMIC Range (µg/mL)MFC Range (µg/mL)
C. albicans4 - 164 - 32
C. tropicalis4 - 164 - 32
C. glabrata4 - 164 - 32
C. krusei4 - 164 - 32

The imidazo[1,2-a]pyridine framework has been investigated for its antiviral potential, with specific substitutions on the heterocyclic ring system proving critical for activity. A study focusing on the influence of substitutions at the 6- or 8-position of 3-phenethylthiomethylimidazo[1,2-a]pyridine derivatives revealed significant activity against Human Cytomegalovirus (HCMV). nih.gov

The research identified that 6-halogeno substituted derivatives were among the most potent compounds against HCMV. nih.gov This finding directly implicates the bromo-substitution at the 6-position as a key feature for conferring anti-HCMV activity to the imidazo[1,2-a]pyridine scaffold. While the study did not evaluate a 2-tert-butyl substituted analog, the data strongly support the potential of 6-bromo-imidazo[1,2-a]pyridine derivatives as inhibitors of HCMV replication. nih.gov There is currently a lack of specific research findings regarding the anti-HIV-1 activity of this compound.

Proposed Mechanisms of Action (e.g., DNA Gyrase Inhibition)

The mechanisms through which imidazo[1,2-a]pyridine derivatives exert their biological effects are diverse and target-specific. While DNA gyrase is a validated target for some antibacterial agents, the primary mechanisms of action for imidazo[1,2-a]pyridines in the context of cancer and tuberculosis appear to involve other pathways. nih.govjohnshopkins.edunih.gov Bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair, is a well-established target for antibiotics. nih.govmdpi.com However, for the imidazo[1,2-a]pyridine class, particularly in their roles as anticancer and antitubercular agents, other mechanisms have been more extensively elucidated.

In cancer cell lines, a significant mechanism of action for imidazo[1,2-a]pyridine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. nih.gov Some derivatives have also been shown to induce cell cycle arrest and apoptosis through the modulation of proteins such as p53 and p21. nih.govnih.gov

In the context of tuberculosis, the mode of action for imidazo[1,2-a]pyridines has been linked to the disruption of energy metabolism in Mycobacterium tuberculosis. Specifically, these compounds have been identified as inhibitors of the cytochrome bc1 complex (QcrB) and ATP synthase, both of which are critical components of the electron transport chain and oxidative phosphorylation. nih.govrsc.orgnih.gov By inhibiting these targets, imidazo[1,2-a]pyridine derivatives deplete the bacterium's energy supply, leading to cell death. rsc.orgnih.gov

Anticancer and Antitumor Potential

The imidazo[1,2-a]pyridine scaffold has been extensively investigated for its anticancer properties, with numerous derivatives demonstrating potent activity against a variety of cancer cell lines. nih.govnih.govrsc.orgbohrium.comrdd.edu.iqnih.govmdpi.com

Derivatives of imidazo[1,2-a]pyridine have shown broad-spectrum antitumor activity. For instance, novel series of these compounds have demonstrated significant cytotoxic effects against breast cancer (HCC1937, MCF-7), laryngeal carcinoma (Hep-2), hepatocellular carcinoma (HepG2), and human skin cancer (A375) cell lines. nih.govrsc.orgbohrium.com Studies have indicated that these compounds can induce apoptosis and inhibit cell proliferation and migration. nih.govnih.gov The presence of a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring has been noted in several derivatives with potent anticancer activity. researchgate.netnih.gov

Compound ClassCancer ModelObserved EffectReference
Imidazo[1,2-a]pyridine derivativesHCC1937 (Breast Cancer)Cytotoxic impact, induction of cell death nih.gov
Imidazo[1,2-a]pyridine linked 1,2,3-triazolesMCF-7 (Breast Cancer), HeLa (Cervical Cancer)Potent inhibitory activity bohrium.com
Imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivativesHep-2 (Laryngeal Carcinoma), HepG2 (Hepatocellular Carcinoma), A375 (Skin Cancer), MCF-7 (Breast Cancer)Significant anticancer activities rsc.org
Selenylated Imidazo[1,2-a]pyridineK562 (Chronic Myeloid Leukemia)Decreased cell proliferation and increased cell senescence mdpi.com

A key molecular target for the anticancer activity of many imidazo[1,2-a]pyridine derivatives is the phosphoinositide 3-kinase (PI3K) pathway, particularly the PI3Kα isoform. nih.govnih.gov The PI3Kα enzyme is frequently mutated and overactivated in various human cancers, making it an attractive target for cancer therapy. nih.gov

Several studies have focused on designing and synthesizing imidazo[1,2-a]pyridine derivatives as potent and selective PI3Kα inhibitors. These inhibitors have demonstrated the ability to suppress the PI3K/Akt signaling pathway, leading to the inhibition of tumor cell growth and induction of apoptosis. nih.gov The structure-activity relationship studies have provided insights into the optimal substitutions on the imidazo[1,2-a]pyridine core to enhance PI3Kα inhibitory activity.

Compound SeriesTargetKey FindingsReference
PyridopyrimidinonesPI3Kα (H1047R mutant)Discovery of a potent and selective inhibitor that led to tumor regression in a mouse model. nih.gov
DNA Encoded Library Derived CompoundsPI3Kα (wild type and H1047R mutant)Identification of a selective chemotype with a unique binding mode in the p110α protein. nih.gov

Antituberculosis Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antituberculosis drugs. nih.govrsc.orgdocumentsdelivered.com The imidazo[1,2-a]pyridine scaffold has emerged as a promising foundation for the development of novel anti-TB agents. nih.govrsc.orgnih.govrsc.orgacs.orgnih.govresearchgate.netnih.gov

Imidazo[1,2-a]pyridine-3-carboxamides, in particular, have demonstrated exceptional potency against both replicating and non-replicating forms of M. tuberculosis, including MDR and XDR strains. nih.govrsc.orgacs.org Several compounds from this class have exhibited minimum inhibitory concentrations (MICs) in the nanomolar range, surpassing the activity of some clinical candidates. nih.gov The broad efficacy of these compounds against drug-resistant strains suggests that they act on a novel target within the bacterium. nih.gov

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the antitubercular activity of imidazo[1,2-a]pyridine derivatives. rsc.orgnih.govresearchgate.net These studies have revealed that modifications at various positions of the imidazo[1,2-a]pyridine core and the carboxamide side chain can significantly impact potency and pharmacokinetic properties. nih.govrsc.org For instance, the presence of bulky and lipophilic groups has been associated with enhanced activity. rsc.org

Mode-of-action studies have identified that these compounds often target the electron transport chain of M. tuberculosis. Inhibition of the cytochrome bc1 complex (specifically the QcrB subunit) and ATP synthase disrupts the bacterium's energy production, a mechanism distinct from that of many existing anti-TB drugs. nih.govrsc.orgnih.gov This novel mode of action is a key reason for their effectiveness against drug-resistant strains.

Compound ClassM. tuberculosis StrainsMIC RangeProposed TargetReference
Imidazo[1,2-a]pyridine-3-carboxamidesH37Rv, MDR, XDR≤0.006 µM - 1 µMQcrB (cytochrome bc1 complex) nih.gov
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesReplicating, non-replicating, MDR, XDR≤1 µMNot specified acs.org
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesDrug-sensitive and MDR strains0.069–0.174 μMQcrB nih.gov
Imidazo[1,2-a]pyridine ethersM. tuberculosisMIC80 <0.5 µMATP synthase rsc.org

Antiprotozoal and Anthelmintic Efficacy

No studies were found that evaluated the efficacy of this compound against protozoa or helminths.

Other Biological Activities

Alpha-Glucosidase Inhibition

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of alpha-glucosidase inhibitors, which are therapeutic targets for managing type 2 diabetes mellitus. The inhibition of this enzyme delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia.

Detailed research has shown that the inhibitory activity of these derivatives is significantly influenced by the nature and position of substituents on the imidazo[1,2-a]pyridine core. For instance, a novel series of 2-(pyridin-2-yl)H-imidazo[1,2-a]pyridine derivatives demonstrated potent inhibitory activity against α-glucosidase. One of the synthesized compounds exhibited an IC50 value of 3.7 μM, which was approximately 18 times more potent than the standard drug acarbose (B1664774) (IC50 = 67.4 μM). Kinetic studies of a potent derivative from another series revealed a non-competitive mode of inhibition against α-glucosidase.

The following table summarizes the alpha-glucosidase inhibitory activity of selected imidazo[1,2-a]pyridine derivatives from various studies.

Compound IDSubstituentsIC50 (µM)Ki (µM)Inhibition Type
Derivative A 2-(pyridin-2-yl)3.7Not ReportedNot Reported
Derivative B 4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate75.6Not ReportedNot Reported
Acarbose (Standard) 67.4Not ReportedNot Reported

This table is interactive and can be sorted by clicking on the column headers.

The structure-activity relationship studies suggest that the presence of specific aromatic and heterocyclic rings, along with appropriate substituents, plays a crucial role in the potent inhibition of alpha-glucosidase. These findings highlight the potential for designing novel and effective anti-diabetic agents based on the imidazo[1,2-a]pyridine scaffold.

Immunomodulatory Effects

The immunomodulatory properties of imidazo[1,2-a]pyridine derivatives are primarily characterized by their anti-inflammatory effects. These compounds have been shown to modulate key signaling pathways involved in the inflammatory response.

A notable study on a novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), demonstrated its ability to suppress the NF-κB and STAT3 signaling pathways in cancer cell lines. nih.gov The transcription factors NF-κB and STAT3 are critical regulators of inflammation and are implicated in the expression of pro-inflammatory genes. The study found that this derivative reduced the levels of inflammatory cytokines. nih.gov

The mechanism of action involves the inhibition of NF-κB DNA binding activity. nih.gov Furthermore, some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. nih.gov The anti-inflammatory potential of this class of compounds is also supported by findings that some derivatives can inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophages. nih.gov Another study reported that imidazo[1,2-a]pyridine derivatives suppressed the expression of TNF-α in T cells. nih.gov

These mechanistic insights underscore the potential of imidazo[1,2-a]pyridine derivatives as a source for the development of new anti-inflammatory agents.

Interaction with Biological Macromolecules (e.g., DNA)

The interaction of imidazo[1,2-a]pyridine derivatives with biological macromolecules, particularly DNA, has been a subject of investigation, revealing potential applications in anticancer therapy.

Studies have shown that certain 3-nitroso-imidazo[1,2-a]pyridine derivatives can induce nuclear DNA damage. nih.gov The mechanism of action is thought to involve the compound acting as a DNA poison. nih.gov This interaction is sensitive to subtle structural changes in the molecule; for example, the replacement of a carbon atom with a nitrogen atom at position 8 of the imidazo[1,2-a]pyridine ring can dramatically alter the compound's target from mitochondrial components to nuclear DNA. nih.gov

Furthermore, a series of new 5α-cholestan-6-spiro-5'-phenylamino-2'H-imidazo[1',2'-a]pyridines were synthesized and their interaction with DNA was studied. These compounds were found to bind to DNA primarily through electrostatic and hydrophobic interactions. The binding constants (Kb) for some of these derivatives with DNA were in the range of 10^4 M^-1, indicating a significant binding affinity. Gel electrophoresis studies demonstrated that these compounds could induce concentration-dependent cleavage of DNA. Molecular docking studies suggested that these derivatives preferentially bind to the minor groove of the DNA helix.

The following table presents the DNA binding constants for selected steroidal imidazo[1,2-a]pyridine derivatives.

Compound IDBinding Constant (Kb) (M⁻¹)
Derivative 1 2.35 x 10⁴
Derivative 2 3.71 x 10⁴
Derivative 3 3.24 x 10⁴

This table is interactive and can be sorted by clicking on the column headers.

These findings indicate that the imidazo[1,2-a]pyridine scaffold can be a valuable pharmacophore for the design of new agents that interact with and modify the function of DNA.

Future Research Directions and Translational Perspectives for Imidazo 1,2 a Pyridine Compounds

Development of Novel and Efficient Synthetic Methodologies

A primary focus of future research is the creation of more efficient, cost-effective, and environmentally friendly methods for synthesizing the imidazo[1,2-a]pyridine (B132010) core. rsc.org Traditional methods, such as the Tschitschibabin reaction, often require harsh conditions and result in modest yields. bio-conferences.org Modern advancements have introduced catalyst-free and solvent-free approaches, for instance, reacting α-bromo/chloroketones with 2-aminopyridines at moderate temperatures. bio-conferences.org

Future methodologies will likely emphasize:

Multicomponent Reactions (MCRs) : One-pot reactions, such as the Groebke-Blackburn-Bienaymé reaction, combine three or more starting materials to rapidly generate molecular diversity. thieme-connect.commdpi.comacs.org This strategy is particularly attractive for creating large libraries of compounds for high-throughput screening. thieme-connect.com For a compound like 6-Bromo-2-tert-butylimidazo[1,2-a]pyridine, an MCR approach could streamline its synthesis from 5-bromo-pyridin-2-amine, pivalaldehyde, and an isocyanide.

Catalyst Innovation : The development of novel catalysts, including copper, palladium, and iron-based systems, has enabled milder and more efficient cyclization reactions. bio-conferences.orgorganic-chemistry.org Future work will likely explore more sustainable and reusable catalysts to further improve the green profile of these syntheses.

Flow Chemistry and Microwave-Assisted Synthesis : These technologies can significantly reduce reaction times, improve yields, and allow for safer, more scalable production of imidazo[1,2-a]pyridine derivatives. mdpi.comorganic-chemistry.org

Advanced SAR and Lead Optimization Strategies for Enhanced Potency and Selectivity

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For the imidazo[1,2-a]pyridine scaffold, SAR studies have revealed that substituents at the C2, C3, and C6 positions significantly impact potency and selectivity. mdpi.com

Future lead optimization strategies will focus on:

Systematic Structural Modifications : By systematically altering substituents, researchers can fine-tune the pharmacological profile of lead compounds. For instance, in a series of imidazo[1,2-a]pyridine amides developed as anti-tuberculosis agents, the linearity and lipophilicity of the amine portion were found to be critical for improving efficacy. acs.orgresearchgate.net Applying this to this compound, the bromine atom at the C6 position and the bulky tert-butyl group at the C2 position are key features. The bromine can serve as a handle for further functionalization via cross-coupling reactions, while the tert-butyl group influences the compound's steric and electronic properties, which can affect target binding and metabolic stability.

Target-Specific Design : As the understanding of biological targets deepens, compounds can be designed to interact with specific residues in a binding pocket, thereby increasing potency and reducing off-target effects. nih.gov

Table 1: Key Substituent Positions and Their Influence on Activity

PositionTypical SubstituentsInfluence on Biological Activity
C2 Aryl, Alkyl (e.g., tert-butyl)Often crucial for potency; influences steric interactions with the target. researchgate.net
C3 Amine, CarboxamideCan be modified to improve pharmacokinetic properties and target engagement. bio-conferences.orgacs.org
C6 Halogens (e.g., Bromo), NitroAffects electronic properties and can serve as a point for further chemical modification. rsc.org

Exploration of New Biological Targets and Therapeutic Applications

The imidazo[1,2-a]pyridine scaffold has demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netnih.gov Future research will aim to uncover new biological targets and expand the therapeutic utility of these compounds.

Promising areas of exploration include:

Oncology : Derivatives have shown inhibitory activity against various kinases such as CDK, VEGFR, PI3K, and EGFR, which are crucial in cancer progression. benthamdirect.comnih.gov The development of covalent inhibitors based on this scaffold is also a promising avenue. rsc.org

Infectious Diseases : New imidazo[1,2-a]pyridine analogues are being developed as potent agents against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). acs.orgrsc.org

Neurodegenerative Diseases : Given their structural similarity to purines, these compounds are being investigated for their potential to modulate targets within the central nervous system. bio-conferences.org

Application of Integrated Computational and Experimental Approaches in Drug Discovery

The integration of computational and experimental methods is becoming indispensable in modern drug discovery. For the imidazo[1,2-a]pyridine class, this synergy can accelerate the identification and optimization of new drug candidates.

Future applications will involve:

Molecular Docking and Dynamics Simulations : These computational tools can predict how compounds like this compound bind to specific protein targets, providing insights into the molecular basis of their activity. oregonstate.edunih.govresearchgate.net This allows for the rational design of more potent and selective inhibitors.

In Silico ADMET Prediction : Computational models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like characteristics for synthesis and experimental testing. oregonstate.edunih.gov

Design and Synthesis of Multi-Target Directed Ligands

Complex diseases like cancer and Alzheimer's often involve multiple biological pathways. Multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple targets, represent an innovative therapeutic strategy. The imidazo[1,2-a]pyridine scaffold is well-suited for the design of MTDLs due to its chemical versatility, allowing for the incorporation of different pharmacophores. For example, a derivative could be designed to inhibit both a key kinase and a protein involved in drug resistance, offering a dual-pronged therapeutic attack. researchgate.net

Green Chemistry Principles in the Synthesis and Development of Imidazo[1,2-a]pyridine Derivatives

Applying green chemistry principles to the synthesis of imidazo[1,2-a]pyridines is an increasingly important research direction. sioc-journal.cnccspublishing.org.cn This involves developing synthetic routes that are more environmentally benign, safer, and more efficient.

Key strategies for future development include:

Use of Greener Solvents : Replacing hazardous organic solvents with water or other eco-friendly alternatives. rsc.orgacs.org

Catalyst-Free and Metal-Free Reactions : Designing reactions that proceed efficiently without the need for potentially toxic and expensive metal catalysts. acs.orgrsc.org

Atom Economy : Employing reaction types, such as multicomponent reactions, that maximize the incorporation of starting materials into the final product, thus minimizing waste. ccspublishing.org.cn

Recent research has demonstrated rapid, metal-free, and aqueous synthesis of imidazo[1,2-a]pyridines under ambient conditions, highlighting a significant advancement in sustainable chemical production. rsc.org

Development of Diagnostic and Bioimaging Agents (e.g., Fluorescent Probes)

The unique photophysical properties of some imidazo[1,2-a]pyridine derivatives make them excellent candidates for the development of fluorescent probes for bioimaging and diagnostics. researchgate.net These probes can be designed to detect specific metal ions, reactive oxygen species, or even nerve agents. rsc.orgrsc.orgnih.gov

Future research in this area will focus on:

Enhanced Photophysical Properties : Synthesizing derivatives with improved brightness, photostability, and larger Stokes shifts to enhance their performance in biological imaging. nih.gov

Target-Specific Probes : Developing probes that can selectively label and visualize specific organelles, proteins, or disease biomarkers within living cells, aiding in both basic research and clinical diagnostics. rsc.orgrsc.org

Q & A

Q. What are the standard synthetic routes for 6-bromo-2-tert-butylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via cyclization reactions using brominated precursors. For example, a method involving ethyl bromopyruvate and 5-bromo-2,3-diaminopyridine in ethanol under reflux with NaHCO₃ yields 65% of the product . Key factors include temperature control (reflux conditions), catalyst selection (e.g., NaHCO₃ for deprotonation), and stoichiometric ratios of reactants. Purity (>97%) is often achieved via column chromatography or recrystallization, as noted in synthesis protocols for analogous bromoimidazopyridines .

Q. How can researchers confirm the structural identity of this compound?

Structural characterization relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., tert-butyl group at C2, bromine at C6) .
  • X-ray crystallography : Resolves bond lengths and angles, as demonstrated in studies of similar imidazo[1,2-a]pyridine derivatives .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₄BrN₂) .

Q. What are the primary biological activities associated with the imidazo[1,2-a]pyridine scaffold?

The scaffold exhibits anticancer, antimicrobial, anti-inflammatory, and antiviral activities. For example, derivatives with bromine substitutions have shown inhibitory effects on cyclin-dependent kinases (CDKs) and pro-inflammatory cytokines in vitro . These activities are linked to the scaffold's ability to interact with hydrophobic pockets in target proteins .

Advanced Research Questions

Q. How do substituent variations (e.g., bromine position, tert-butyl group) impact the biological activity of imidazo[1,2-a]pyridine derivatives?

  • Bromine at C6 : Enhances electrophilicity, improving binding to nucleophilic residues in enzymes like CDKs .
  • tert-Butyl at C2 : Increases steric bulk and lipophilicity, enhancing membrane permeability and target engagement . SAR studies on analogs suggest that electron-withdrawing groups (e.g., Br) at C6 improve anticancer potency, while bulky groups at C2 reduce metabolic degradation .

Q. What experimental models are suitable for evaluating the anti-inflammatory activity of this compound?

  • In vitro : LPS-induced cytokine (IL-6, TNF-α) release in macrophages .
  • In vivo : Murine models of acute inflammation (e.g., carrageenan-induced paw edema) or fibrosis (e.g., bleomycin-induced lung fibrosis) . Dose-response studies (1–50 µM in vitro; 10–100 mg/kg in vivo) and pharmacokinetic profiling (e.g., bioavailability, half-life) are critical for translational relevance .

Q. How can researchers resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?

Discrepancies may arise from assay conditions (e.g., cell lines, incubation times) or compound purity. Strategies include:

  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ values) .
  • Orthogonal assays : Validate hits in multiple models (e.g., enzymatic vs. cell-based assays) .
  • Quality control : Ensure >95% purity via HPLC and confirm absence of cytotoxic impurities .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Bromination selectivity : Avoiding polybrominated byproducts requires precise temperature control and stoichiometry .
  • Catalyst efficiency : Transition-metal catalysts (e.g., Ni) may improve yield but require removal to meet toxicity standards .
  • Solvent optimization : Replace ethanol with greener solvents (e.g., PEG-400) to reduce environmental impact .

Methodological Challenges

Q. How can researchers improve the solubility of this compound for in vivo studies?

  • Prodrug strategies : Introduce phosphate or ester groups hydrolyzable in vivo .
  • Formulation : Use cyclodextrins or lipid nanoparticles to enhance aqueous solubility .
  • Structural modification : Replace tert-butyl with polar groups (e.g., morpholine) while retaining activity .

Q. What analytical techniques are critical for detecting degradation products of this compound under storage conditions?

  • Stability-indicating HPLC : Monitor degradation at varying pH and temperature .
  • LC-MS/MS : Identify decomposition products (e.g., debromination or oxidation) .
  • Forced degradation studies : Expose the compound to heat, light, and humidity to simulate long-term storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.